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In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family,

both highly selective tool compounds and clinically approved drugs offer valuable insights. This

guide provides a comparative analysis of FM-381, a potent and selective covalent inhibitor of

JAK3, and upadacitinib, a clinically approved selective JAK1 inhibitor. This objective

comparison, supported by available experimental data, is intended for researchers, scientists,

and drug development professionals to inform their studies in immunology, inflammation, and

beyond.

Mechanism of Action and Target Selectivity
Both FM-381 and upadacitinib are small molecule inhibitors targeting members of the JAK

family of tyrosine kinases, which are crucial for cytokine signaling. However, they exhibit

distinct selectivity profiles and mechanisms of inhibition.

FM-381 is a covalent reversible inhibitor that displays high potency and selectivity for JAK3.[1]

[2][3] It achieves this by targeting a unique cysteine residue (Cys909) at the gatekeeper

position of JAK3.[1][2] This covalent binding mechanism contributes to its high potency.

Upadacitinib is an ATP-competitive inhibitor that is selective for JAK1.[4][5][6][7] By binding to

the ATP-binding site of JAK1, it prevents the phosphorylation of the kinase and subsequent

downstream signaling.[8][9] Its selectivity for JAK1 is a key feature that has been explored for

therapeutic benefit in various inflammatory conditions.[10][11]
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The following tables summarize the in vitro inhibitory activity of FM-381 and upadacitinib

against the four members of the JAK family. It is important to note that the data presented here

are compiled from different studies and the experimental conditions may vary.

Table 1: FM-381 In Vitro Inhibitory Activity against JAK Family Kinases

Target IC50 (nM) Selectivity over JAK3

JAK3 0.154[1] 1-fold

JAK1 63.14 410-fold[1]

JAK2 415.8 2700-fold[1]

TYK2 554.4 3600-fold[1]

Table 2: Upadacitinib In Vitro Inhibitory Activity against JAK Family Kinases

Target
IC50 (nM) - Enzymatic
Assay

IC50 (nM) - Cellular Assay

JAK1 43[10] 14[8]

JAK2 120[6] 593[8]

JAK3 2300[6] >1820

TYK2 4700[6] >2660

Signaling Pathway Inhibition
Both FM-381 and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical

pathway for the transduction of signals from numerous cytokine and growth factor receptors. By

blocking the kinase activity of specific JAKs, these inhibitors prevent the phosphorylation and

activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs

typically dimerize and translocate to the nucleus to regulate the transcription of target genes

involved in inflammation and immune responses. The differential selectivity of FM-381 for JAK3

and upadacitinib for JAK1 means they modulate the signaling of different sets of cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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